

## Historical adverse event reporting for Fluroxene

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fluroxene |           |
| Cat. No.:            | B1200339  | Get Quote |

# Technical Support Center: Fluroxene (Fluoromar)

Disclaimer: **Fluroxene** (trade name: Fluoromar) was an inhalational anesthetic in clinical use from 1954 until its voluntary withdrawal from the market in 1974. This document provides a summary of historical information regarding its adverse event profile and is intended for research and informational purposes only. It is not a guide for clinical use.

### Frequently Asked Questions (FAQs)

Q1: What was **Fluroxene** and why was it withdrawn from the market?

**Fluroxene** (2,2,2-trifluoroethyl vinyl ether) was a volatile inhalational anesthetic. It was withdrawn from the market in 1974 due to concerns about its flammability at higher concentrations and accumulating evidence of potential organ toxicity, particularly to the liver and kidneys.

Q2: What were the known adverse events associated with **Fluroxene** in humans?

Historical clinical reports from the time of its use are largely qualitative. The most commonly cited adverse effects were postoperative nausea and vomiting, with an incidence considered comparable to other inhalation anesthetics of that era. While some studies involving hundreds of patients reported no significant evidence of liver damage, the potential for organ toxicity was a key reason for its withdrawal.



Q3: What is the primary mechanism of **Fluroxene** toxicity?

**Fluroxene**'s toxicity is primarily linked to its metabolism. It is broken down in the body by cytochrome P-450 enzymes into two main metabolites: 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[1] TFE is considered the more toxic of the two metabolites.[1]

Q4: Why was **Fluroxene** more toxic in some animal species than in humans?

The ratio of the toxic metabolite (TFE) to the less toxic metabolite (TFAA) produced varies significantly across species.[1] In humans and monkeys, the metabolic pathway favors the production of the less toxic TFAA.[1] Conversely, in species such as rodents and dogs, a higher proportion of the highly toxic TFE is generated, leading to more severe adverse effects in these animals.[1]

## Troubleshooting Guide for Researchers Studying Fluroxene Data



| Observed Issue in Historical<br>Reports or Animal Studies | Potential Cause                                                   | Guidance for Interpretation                                                                                                                                                                                                             |
|-----------------------------------------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Variable toxicity reported across different studies.      | Species-specific differences in metabolism.                       | When reviewing historical data, it is crucial to consider the species studied. Data from rodents and dogs may indicate a higher toxic potential than what was typically observed in humans due to differences in metabolic pathways.[1] |
| Reports of liver or kidney damage in animal models.       | High levels of the toxic metabolite 2,2,2-trifluoroethanol (TFE). | The trifluoroethyl moiety of the Fluroxene molecule is considered the primary source of its toxicity.[2] Studies in animals often involved higher or prolonged exposures to demonstrate toxic effects.                                  |
| Mention of nausea and vomiting in early clinical reports. | General side effect of inhalation anesthetics of that period.     | A preliminary report on 80 clinical cases noted postoperative nausea and vomiting but suggested the incidence was not higher than other anesthetics used at the time. Specific quantitative data from this era is limited.              |

### **Summary of Historical Adverse Event Data**

Due to the period in which **Fluroxene** was used, detailed quantitative adverse event data from large-scale clinical trials, as is standard today, is not readily available. The following table summarizes the qualitatively described adverse events.



| Adverse Event                      | Species                                       | Notes                                                                                              | Source |
|------------------------------------|-----------------------------------------------|----------------------------------------------------------------------------------------------------|--------|
| Organ Toxicity (Liver,<br>Kidneys) | Primarily Animal<br>Models (Rodents,<br>Dogs) | Considered a primary reason for market withdrawal. Toxicity is linked to the metabolite TFE.[1]    | [1]    |
| Nausea and Vomiting                | Human                                         | Reported in early clinical use; incidence considered comparable to other contemporary anesthetics. |        |
| Increased Blood<br>Glucose         | Human                                         | A study of 614 cases<br>noted a slight increase<br>in blood glucose<br>levels.                     | _      |

## Signaling Pathways and Experimental Workflows Fluroxene Metabolic Pathway

The following diagram illustrates the metabolic breakdown of **Fluroxene** and the resulting metabolites that contribute to its toxicity.





Click to download full resolution via product page

Caption: Metabolic pathway of Fluroxene via Cytochrome P-450 enzymes.

### **Factors Influencing Fluroxene Toxicity**

This diagram outlines the logical relationship between species, metabolism, and the resulting toxicity of **Fluroxene**.





Click to download full resolution via product page

Caption: Species-dependent metabolism determines Fluroxene toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluroxene (2, 2, 2-trifluorethyl vinyl ether) toxicity: a chemical aspect PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Historical adverse event reporting for Fluroxene].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200339#historical-adverse-event-reporting-for-fluroxene]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com